O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate
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Overview
Description
O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a 5-oxocyclopent-1-en-1-yl group attached to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate typically involves the reaction of 5-oxocyclopent-1-en-1-yl derivatives with dimethylcarbamothioate precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain product quality and safety .
Chemical Reactions Analysis
Types of Reactions
O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups in the compound.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamothioate derivatives .
Scientific Research Applications
O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate include:
(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid: A compound with a similar cyclopentene structure but different functional groups.
2-Methyl-5-oxocyclopent-1-en-1-yl butyrate: Another compound with a similar cyclopentene core but different substituents.
Uniqueness
This compound is unique due to its specific combination of the 5-oxocyclopent-1-en-1-yl group and the dimethylcarbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
112621-52-0 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
O-(5-oxocyclopenten-1-yl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)8(12)11-7-5-3-4-6(7)10/h5H,3-4H2,1-2H3 |
InChI Key |
RSBUVXZRSFDINE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CCCC1=O |
Origin of Product |
United States |
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